1-Chloro-3-methylbutan-2-one chemical properties
1-Chloro-3-methylbutan-2-one chemical properties
Technical Monograph: 1-Chloro-3-methylbutan-2-one Focus: Synthetic Utility, Reactivity Dynamics, and Validation Protocols in Drug Discovery.
Executive Summary
1-Chloro-3-methylbutan-2-one (CAS: 17687-63-7) acts as a critical electrophilic scaffold in the synthesis of sterically congested heterocycles.[1] Often overshadowed by its unbranched analogues, this
This guide moves beyond basic property listing to provide a mechanistic analysis of its reactivity, a validated protocol for its characterization via heterocyclization, and handling standards required for high-integrity research.
Structural Dynamics & Reactivity Profile
The reactivity of 1-chloro-3-methylbutan-2-one is defined by the interplay between the electrophilic
-
Electrophilic Center (C1): The primary site of reactivity.[1] The C-Cl bond is activated by the adjacent carbonyl dipole, making C1 highly susceptible to
attack by soft nucleophiles (sulfur, nitrogen). -
Steric Gatekeeper (C3): Unlike chloroacetone, the bulky isopropyl group at C3 shields the carbonyl carbon from nucleophilic attack, directing incoming nucleophiles preferentially toward the C1 alkyl halide site. This reduces the formation of unwanted Schiff bases or ketals during initial reaction stages.[1]
-
Regioselectivity Risks: In the presence of strong bases, the molecule can undergo Favorskii rearrangement or elimination to form
-unsaturated ketones.
Table 1: Physicochemical Core Data
| Property | Value | Context for Application |
| IUPAC Name | 1-Chloro-3-methylbutan-2-one | Systematic identification.[1][2][3][4] |
| CAS Number | 17687-63-7 | Key for sourcing and regulatory checks.[1][4] |
| Molecular Weight | 120.58 g/mol | Stoichiometric calculations.[1][2] |
| Boiling Point | ~140–145°C (est.)[1] | High enough for reflux in MeOH/EtOH.[1] |
| Solubility | Soluble in EtOH, DCM, THF | Compatible with standard organic workflows. |
| Stability | Moisture Sensitive | Hydrolyzes slowly to the |
Critical Synthesis Pathways
While commercially available, understanding the synthesis is crucial for troubleshooting impurity profiles (specifically regioisomers).
Pathway A: Direct Chlorination (Industrial Route)[1]
-
Precursor: 3-methylbutan-2-one (Methyl isopropyl ketone).[1]
-
Reagent: Sulfuryl chloride (
) or Chlorine gas ( ).[1] -
Mechanism: Radical or ionic halogenation.[1]
-
Impurity Profile: This method often yields a mixture of the desired 1-chloro isomer (kinetic product) and the 3-chloro isomer (thermodynamic product, substitution at the tertiary carbon).[1]
-
Purification: Fractional distillation is required.[1][5] Drug development applications demand >95% purity to prevent isomeric impurities in the final heterocycle.[1]
Pathway B: Diazomethane Homologation (Lab Scale / High Purity)
-
Precursor: Isobutyryl chloride.[1]
-
Reagents: Diazomethane (
), followed by anhydrous HCl. -
Advantage: Regiospecific.[1] The diazo group inserts only at the terminal position, guaranteeing the 1-chloro structure.
-
Risk: High safety hazard (diazomethane is explosive/toxic).[1]
The Self-Validating Protocol: Hantzsch Thiazole Synthesis
To verify the quality and reactivity of a batch of 1-chloro-3-methylbutan-2-one without relying solely on GC/MS, we utilize the Hantzsch Thiazole Synthesis .[1] This reaction converts the liquid, lachrymatory starting material into a stable, crystalline solid (2-amino-4-isopropylthiazole).[1]
Why this validates the material:
-
Regiospecificity Check: Only the 1-chloro isomer yields the 2-amino-4-isopropylthiazole.[1] The 3-chloro impurity yields a 5-isopropyl derivative or fails to cyclize cleanly.[1]
-
Purity Check: The sharpness of the product's melting point directly correlates to the purity of the starting chloroketone.
Experimental Workflow
Objective: Synthesis of 2-amino-4-isopropylthiazole hydrochloride.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Prep: Dissolve Thiourea (1.0 eq, e.g., 7.6 g) in Ethanol (absolute, 50 mL).
-
Addition: Add 1-Chloro-3-methylbutan-2-one (1.05 eq, e.g., 12.6 g) dropwise to the stirring thiourea solution at room temperature. Note: The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 2 hours.
-
Observation: The solution should turn clear, and eventually, a white precipitate (the hydrochloride salt) may begin to form.
-
-
Workup (Isolation):
-
Characterization:
-
Target Melting Point: ~170–175°C (as HCl salt).
-
Validation: If the melting point is depressed (>5°C range), the starting material likely contained significant 3-chloro-3-methylbutan-2-one.[1]
-
Visualizing the Mechanism
The following diagram illustrates the mechanistic pathway, highlighting the nucleophilic attack and subsequent cyclodehydration.
Figure 1: Step-wise mechanistic flow of the Hantzsch synthesis validation protocol.
Safety, Stability & Handling
Hazard Classification (GHS):
-
H301: Toxic if swallowed (Alkylating agent).[1]
-
H315/H319: Causes skin irritation and serious eye irritation.[1][2][4][7]
Storage Protocols:
-
Temperature: Store at 2–8°C.
-
Atmosphere: Under inert gas (Argon/Nitrogen).[1] The compound is hygroscopic and hydrolyzes to release HCl gas, which can corrode storage seals.
-
Stabilizers: Commercial samples often contain small amounts of epoxides (e.g., 1,2-epoxybutane) as acid scavengers to prevent autocatalytic decomposition.
Decomposition Indicators:
-
A change in color from colorless/pale yellow to dark orange/brown indicates polymerization or HCl elimination.[1]
-
Fuming upon opening the bottle indicates significant hydrolysis (release of HCl).
References
-
PubChem. (n.d.).[1][2][3] 1-Chloro-3-methylbutan-2-one (CAS 17687-63-7).[1][2][4] National Library of Medicine.[1] Retrieved February 3, 2026, from [Link]
-
Organic Syntheses. (1950).[1] Pseudothiohydantoin (General Hantzsch Protocol).[1] Organic Syntheses, Coll. Vol. 3, p.751.[1] Retrieved February 3, 2026, from [Link]
-
J. Chem. Pharm. Res. (2009).[1][7][8] Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1): 276-281.[1][8] (Provides kinetic basis for alpha-haloketone/thiourea reaction). Retrieved February 3, 2026, from [Link]
Sources
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- 3. 1-Chloro-3-methylbutan-2-ol | C5H11ClO | CID 12823681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1-CHLORO-3-METHYLBUTANE | 107-84-6 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
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